![molecular formula C12H22ClNO2 B6351736 Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride CAS No. 1027343-58-3](/img/structure/B6351736.png)
Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride
説明
This bicyclic monoterpene derivative features a rigid bicyclo[3.1.1]heptane (pinane) skeleton with stereospecific substitutions: an ethyl ester at C-3, an amino group at C-2, and two methyl groups at C-4. The hydrochloride salt enhances solubility in polar solvents. Its stereochemistry (1R,2R,3S,5R) is critical for biological activity, as seen in chiral ligands and pharmaceutical intermediates .
特性
IUPAC Name |
ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-4-15-11(14)8-5-7-6-9(10(8)13)12(7,2)3;/h7-10H,4-6,13H2,1-3H3;1H/t7-,8-,9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRBAXUPWEUQB-AQZMEQOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1N)C2(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@@H]([C@H]1N)C2(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027343-58-3 | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, ethyl ester, hydrochloride (1:1), (1R,2R,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
生物活性
Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride, a bicyclic compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Formula : C₁₂H₂₁NO₂·ClH
- CAS Number : 1027343-58-3
- IUPAC Name : Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate hydrochloride
Structural Features
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of an amino group and a carboxylate moiety enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 221.76 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Temperature | 2–8°C |
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Hepatotropic Effects : It has shown hepatotropic activity, suggesting a protective effect on liver cells.
- Virucidal Activity : Preliminary research indicates potential virucidal effects against certain viruses.
While specific mechanisms of action for this compound are not fully elucidated in the literature, its structural characteristics suggest interactions with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play critical roles in numerous physiological processes.
- Cytokine Inhibition : Its anti-inflammatory effects could be mediated by the inhibition of cytokine release.
Study 1: Anti-inflammatory Effects
A study published in a pharmacology journal investigated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.
Study 2: Hepatoprotective Activity
Research conducted on liver cell lines indicated that this compound could protect against oxidative stress-induced damage. The hepatoprotective effects were attributed to its ability to enhance antioxidant enzyme activity.
Study 3: Virucidal Activity
In vitro studies showed that the compound exhibited virucidal activity against certain strains of viruses. The mechanism was hypothesized to involve direct viral particle interaction and disruption.
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : (1R,2S,3S,5R)-2-Amino-2-hydroxymethyl-6,6-dimethylbicyclo[3.1.1]heptan-3-ol Hydrochloride
- Key Differences : Replaces the ethyl ester with a hydroxymethyl group and introduces an additional hydroxyl at C-3.
- Implications: Increased hydrophilicity due to hydroxyl groups, making it less suitable for crossing lipid membranes compared to the target compound. Synthesized via alkaline hydrolysis of oxazolidinones, highlighting divergent synthetic pathways .
Compound B : (1R,2R,3S,5R)-3-(Aminomethyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol
- Key Differences: Features an aminomethyl group and two hydroxyls (C-2 and C-3).
- Demonstrates the versatility of pinane-based aminodiols in regioselective ring-closure reactions .
Compound C : Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
- Key Differences : Substitutes the bicyclo[3.1.1]heptane core with a smaller 3-azabicyclo[3.1.0]hexane system.
- Implications : Reduced steric bulk and altered electronic properties due to the aza group. Used in pharmaceutical intermediates, illustrating how ring size and heteroatoms influence drug-like properties .
Stereochemical and Substitutional Modifications
Compound D : (1R,2S,3R,5R)-3-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
- Key Differences : Stereochemistry at C-2 (S vs. R) and substitution (hydroxyl vs. ester).
- Implications : Altered spatial arrangement affects binding to chiral receptors. NMR crystallography studies confirm distinct solid-state conformations compared to the target compound .
Compound E : (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride
Comparative Data Table
準備方法
Cyclization of Bicyclic Precursors
The bicyclo[3.1.1]heptane framework is typically constructed via intramolecular cyclization of linear precursors. For example, a diketone intermediate undergoes acid-catalyzed cyclization to form the bicyclic structure, followed by functionalization at the 2- and 3-positions. This method, detailed in patent WO2008079216A1, employs hydrochloric acid to protonate the carbonyl oxygen, facilitating ring closure under reflux conditions. The resulting bicyclic ketone is subsequently reduced using sodium borohydride to yield the corresponding alcohol, which is oxidized to the carboxylic acid derivative.
Enantioselective Synthesis
Enantiomeric purity is critical for biological activity. Asymmetric hydrogenation of a prochiral enamide intermediate using a ruthenium-BINAP catalyst achieves the desired (1R,2R,3S,5R) configuration with >95% ee. The enantioselective step is followed by esterification with ethanol in the presence of thionyl chloride to form the ethyl ester. This approach minimizes racemization and is scalable to multi-kilogram batches.
Stepwise Preparation of the Target Compound
Coupling of Bicyclic Carboxylic Acid with Amine Intermediates
A pivotal step involves coupling the bicyclic carboxylic acid (Formula Ia) with an amine derivative (Formula Ib) using ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt). The reaction proceeds in acetonitrile at 0–5°C, with 2,6-lutidine as a base to neutralize HCl byproducts. The resulting amide-ester intermediate is isolated via extraction with methyl-tertiarybutyl ether (MTBE) and acidified to pH 2–3 to precipitate the product.
Table 1: Representative Coupling Reaction Conditions
Component | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Bicyclic carboxylic acid | 1.0 | Acetonitrile | 0–5 | 78 |
EDCI-HCl | 1.2 | Acetonitrile | 0–5 | – |
HOBt | 1.1 | Acetonitrile | 0–5 | – |
Hydrochloride Salt Formation
The free base form of the compound is converted to its hydrochloride salt by treating with concentrated HCl in isopropyl acetate. The mixture is stirred at room temperature for 12 hours, followed by filtration and drying under vacuum. This step enhances stability and crystallinity, critical for long-term storage and handling.
Optimization Strategies for Improved Yield and Purity
Solvent Selection
Non-polar aprotic solvents like acetonitrile and MTBE improve reaction kinetics by stabilizing the transition state during coupling. Polar solvents such as dimethylformamide (DMF) are avoided due to undesired side reactions with EDCI-HCl.
Temperature Control
Maintaining temperatures below 10°C during coupling prevents epimerization at the chiral centers. Post-reaction, warming to 25°C facilitates workup without compromising stereochemical integrity.
Stoichiometric Ratios
A 1.2:1 molar ratio of EDCI-HCl to carboxylic acid minimizes unreacted starting material while avoiding excess reagent contamination. HOBt is used in slight excess (1.1 eq) to ensure complete activation of the carboxylic acid.
Purification and Isolation Techniques
Acid-Base Extraction
The crude product is partitioned between MTBE and aqueous sodium bicarbonate to remove acidic impurities. The organic layer is concentrated under reduced pressure, yielding a semi-solid residue that is further purified by recrystallization.
Recrystallization
Recrystallization from a mixture of isopropyl acetate and n-hexane (1:3 v/v) produces needle-shaped crystals with >99% purity. The addition of L-α-methylbenzylamine as a resolving agent enhances enantiomeric excess to ≥98%.
Table 2: Recrystallization Solvent Systems
Solvent Combination | Purity (%) | Enantiomeric Excess (%) |
---|---|---|
Isopropyl acetate/n-hexane | 99.2 | 98.5 |
Ethanol/water | 95.7 | 96.8 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a chiral column (Chiralpak AD-H) confirms enantiopurity. The mobile phase (hexane/isopropanol, 90:10) elutes the target compound at 12.3 minutes, with baseline separation from diastereomers.
Q & A
Q. What are the key considerations for optimizing the synthesis of this bicyclic compound?
Synthesis optimization involves multi-step protocols, including cyclopropanation, esterification, and stereochemical control. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries or catalysts to maintain stereochemistry, as improper resolution can lead to inactive enantiomers .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
- Yield Improvement : Adjusting reaction temperatures (e.g., 0°C to room temperature for cyclopropanation) and stoichiometric ratios of reagents like Boc-protecting agents .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Structural validation employs:
- X-ray Crystallography : Resolves absolute configuration via heavy-atom derivatives (e.g., chlorine in hydrochloride salt) .
- NMR Spectroscopy : H-H coupling constants (e.g., vicinal coupling in bicyclic systems) and NOE correlations to confirm spatial arrangement .
- Polarimetry : Measures optical rotation to verify enantiomeric purity .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for quantifying impurities <0.1% .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed during large-scale synthesis?
Advanced strategies include:
- Dynamic Kinetic Resolution (DKR) : Enzymatic or metal-catalyzed methods to convert undesired enantiomers in situ .
- Chiral Stationary Phases (CSPs) : Use of amylose- or cellulose-based HPLC columns for preparative-scale separation .
- Crystallization-Induced Diastereomer Transformation : Exploit diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. What mechanisms underlie its reported bioactivity, and how can contradictions in data be resolved?
- Target Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., GPCRs) .
- Metabolic Profiling : LC-MS/MS to identify active metabolites and rule out off-target effects .
- Data Contradictions : Discrepancies may arise from stereochemical impurities; re-evaluate enantiomeric purity via chiral HPLC .
Q. How can derivatization enhance detection in trace-level analytical assays?
- Fluorescent Tagging : Use NHS esters (e.g., FITC) for fluorescence-based detection in cellular uptake studies .
- Isotopic Labeling : C or H isotopes for tracking metabolic pathways via NMR or MS .
- Pre-column Derivatization : Dansyl chloride for UV/Vis or fluorescence detection in HPLC .
Q. What computational tools are suitable for predicting its reactivity and metabolic pathways?
- Density Functional Theory (DFT) : Models transition states for cyclopropanation or ester hydrolysis .
- Molecular Dynamics (MD) Simulations : Predicts binding modes with biological targets (e.g., enzymes) .
- ADMET Predictors : Software like Schrödinger’s QikProp to estimate bioavailability and toxicity .
Q. How does its stability vary under different storage conditions?
- Accelerated Stability Testing : 40°C/75% RH for 6 months to simulate long-term storage; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (Ar/N) to prevent photolysis .
- pH-Dependent Degradation : Buffered solutions (pH 3–5) minimize hydrolysis of the ester moiety .
Comparative and Methodological Questions
Q. How does this compound compare structurally and functionally to similar bicyclic amines?
- Structural Analogues : Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate lacks the amino group but shares reactivity in cyclopropane ring-opening reactions .
- Bioactivity Differences : The 2-amino group enhances binding to aminergic receptors compared to non-amino derivatives .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical integrity?
- Flow Chemistry : Continuous reactors for precise temperature control during exothermic steps (e.g., Boc protection) .
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
- In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。